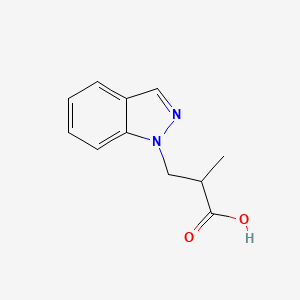

3-(1H-indazol-1-yl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-indazol-1-yl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(11(14)15)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPIEGXNDOSVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2C=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indazole Core

The formation of the bicyclic indazole ring system is a foundational step in the synthesis. Both long-established and contemporary methods are utilized to create this heterocyclic structure.

Classical methods for indazole synthesis often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. A traditional route might involve the cyclization of an ortho-substituted phenylhydrazine.

Modern synthetic strategies frequently employ transition-metal-catalyzed reactions, offering improvements in efficiency, functional group tolerance, and reaction conditions. researchgate.net For instance, palladium-catalyzed C-H activation and annulation sequences have emerged as powerful tools for constructing functionalized indazoles. researchgate.net Another modern approach is the [3+2] annulation between arynes and hydrazones to build the indazole skeleton. organic-chemistry.org Copper- and silver-catalyzed cyclizations of alkynyl triazenes also provide selective pathways to indazole derivatives. rsc.org

A significant challenge in functionalizing the indazole ring is controlling the regioselectivity of substitution at the N1 and N2 positions. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of both N1- and N2-substituted products. nih.govbeilstein-journals.orgresearchgate.net The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic and steric properties of substituents on the indazole ring. researchgate.netnih.gov

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.govd-nb.info This difference can be exploited to favor N1 substitution under conditions of thermodynamic control. nih.govd-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various indazoles. nih.govresearchgate.net Conversely, N2-selectivity can often be achieved under different conditions, such as Mitsunobu reactions, which show a preference for the N2 regioisomer. nih.govd-nb.info DFT calculations suggest that in some cases, a chelation mechanism involving a cesium cation can favor N1-substitution, while other non-covalent interactions can drive the formation of the N2-product. nih.govsemanticscholar.org

| Factor | Favors N1-Substitution | Favors N2-Substitution | Reference |

|---|---|---|---|

| Base/Solvent System | NaH in THF | Cs2CO3 in DMF (can be less selective); Mitsunobu conditions (DEAD, PPh3) | nih.govd-nb.info |

| Control Type | Thermodynamic Control | Kinetic Control | nih.govnih.gov |

| Substituent Effects | Electron-deficient indazoles; Bulky C3 substituents (t-Bu > Ph > Me > H) | C7-substituents like NO2 or CO2Me | nih.govnih.gov |

| Cation Effects | Chelation with Na+ or Cs+ | - | nih.govsemanticscholar.org |

Diazotization reactions provide a direct and efficient route to 1H-indazole-3-carboxylic acid derivatives, which are valuable precursors. rawdatalibrary.netresearchgate.netdntb.gov.ua This method typically starts with an ortho-aminobenzacetamide or ortho-aminobenzoacetate. rawdatalibrary.net The amino group is converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) under acidic conditions. The subsequent intramolecular cyclization of the diazonium intermediate yields the indazole ring with a carboxylic acid or ester group at the 3-position. rawdatalibrary.net This synthetic approach is noted for its operational simplicity and mild reaction conditions. rawdatalibrary.net Numerous variations of this method exist, including the use of different starting materials like o-nitroacetophenone derivatives followed by reduction, N-acetylation, and cyclization with nitrites. google.com

Approaches for Introducing the Propanoic Acid Side Chain

With the indazole core in place, the next step is the attachment of the 2-methylpropanoic acid side chain, typically at the N1 position.

A primary method for introducing the side chain is the N-alkylation of the indazole nucleus. This involves reacting the indazole with an appropriate electrophile, such as an ester of 2-bromo-2-methylpropanoic acid. The indazole is first deprotonated with a base (e.g., sodium hydride) to form the more nucleophilic indazolide anion, which then attacks the alkyl halide in an SN2 reaction. nih.gov

To achieve the desired N1-regioselectivity for 3-(1H-indazol-1-yl)-2-methylpropanoic acid, the reaction conditions must be carefully controlled, as discussed in section 2.1.2. The initial product of this alkylation is an ester, which can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Esterification can also be used as a protective strategy for existing carboxyl groups during other synthetic transformations.

Alternatively, the target molecule can be synthesized from precursors that already incorporate parts of the final structure.

One such precursor is 3-amino-3-(2-nitrophenyl)propanoic acid . researchgate.netchemicalbook.com A synthetic strategy using this starting material could involve a reductive cyclization of the nitro group. The nitro group is first reduced to an amine, which then reacts with the adjacent amino group on the propanoic acid chain (after diazotization) to form the pyrazole (B372694) ring of the indazole system. This cascade N-N bond-forming reaction provides a convenient route to indazole acetic acid derivatives. researchgate.net

Another key precursor is 2-bromo-2-methylpropanoic acid or its ester derivatives. researchgate.net This compound serves as the alkylating agent to introduce the 2-methylpropanoic acid side chain onto a pre-formed indazole ring, as detailed in the alkylation section above. The reaction of 3-bromopropanoic acid with similar heterocyclic thiols has been shown to achieve preferential substitution. researchgate.netnih.gov

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers several powerful techniques to improve the efficiency and selectivity of reactions. These methods often lead to higher yields, shorter reaction times, and more environmentally benign processes compared to traditional approaches.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. scielo.org.za The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. nih.gov For the synthesis of N-alkylated indazoles, microwave energy can be used to drive the N-alkylation reaction between the indazole nucleus and a suitable alkylating agent, such as an ester of 2-bromo-2-methylpropanoic acid. This approach is particularly effective for reactions that are slow at conventional temperatures. For instance, studies on related heterocyclic systems have demonstrated that microwave-assisted procedures can provide target compounds in moderate to good yields (46%-80%) under optimized conditions. nih.gov A plausible microwave-assisted route to this compound would involve the reaction of 1H-indazole with methyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base, followed by hydrolysis of the resulting ester. The use of microwave heating in this step would be expected to enhance the rate of the N-alkylation, minimizing the formation of side products. researchgate.net

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which typically employs a palladium catalyst to couple an organoboron compound with a halide or triflate, is a cornerstone of modern synthesis. nih.govnih.gov

While immensely powerful for the functionalization of the indazole core, particularly at its carbon positions (e.g., C3, C5, C7), the Suzuki-Miyaura reaction is not the standard method for the direct N-alkylation with a saturated alkyl group required for the synthesis of this compound. mdpi.comrsc.org Its primary utility lies in creating C-C bonds, for example, by coupling a 3-iodo-1H-indazole with various arylboronic acids to produce 3-aryl-1H-indazoles. mdpi.com Such reactions have been extensively studied and optimized for a wide range of indazole derivatives. nih.govresearchgate.net

| Catalyst System | Substrates | Product Type | Reference |

| Pd(dppf)Cl₂ / K₂CO₃ | 5-bromoindazoles + Heteroarylboronic acids | 5-Heteroaryl-indazoles | nih.gov |

| Pd Precatalysts / K₃PO₄ | 3-chloroindazole + Arylboronic acids | 3-Aryl-indazoles | nih.gov |

This table illustrates the general application of Suzuki-Miyaura coupling for the C-functionalization of the indazole ring, not for the N-alkylation to form the title compound.

One-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of N1-alkylated indazoles. nih.gov

One notable approach involves the one-pot direct N-acylation of indazole with a suitable carboxylic acid, followed by a subsequent reduction step to yield the N1-alkylated product. researchgate.netresearchgate.net This strategy avoids the need to prepare and handle potentially unstable alkylating agents. Another innovative one-pot method provides access to 1-alkyl-1H-indazoles through the reaction of 1,1-dialkylhydrazones with aryne precursors, constructing the functionalized indazole ring in a single procedure. nih.gov Microwave irradiation can also be combined with one-pot strategies, enabling sequential two-step reactions to be performed efficiently in a single vessel, further enhancing the green credentials of the synthesis. nih.govresearchgate.net

Chiral Synthesis and Stereochemical Control

The 2-methylpropanoic acid moiety of the title compound contains a stereocenter at the C2 position. Therefore, controlling the stereochemistry to produce a single enantiomer is a critical aspect of its synthesis, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities.

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. While specific enantioselective routes for this compound are not extensively documented, established asymmetric synthesis methodologies can be proposed. A promising strategy would be an organocatalyzed asymmetric Michael addition. This approach would involve the conjugate addition of the 1H-indazole anion to a suitable α,β-unsaturated carbonyl compound, such as a derivative of 2-methylpropenoic acid, in the presence of a chiral amine catalyst. Such reactions are known to proceed with high enantioselectivity for the formation of C-N bonds, establishing the chiral center in a controlled manner. Asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral transition metal catalyst is another powerful method for establishing the stereocenter. nih.gov

When a racemic mixture is produced, it must be separated into its constituent enantiomers through a process known as chiral resolution. This is a common and practical approach for obtaining enantiomerically pure compounds. libretexts.org

One widely used method is the formation of diastereomeric salts. The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine). This reaction creates a mixture of two diastereomeric salts ((R,R) and (R,S)), which have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid. libretexts.org

A more contemporary method involves derivatization with a chiral auxiliary. The racemic acid can be converted into an ester using an enantiomerically pure alcohol, such as L-(-)-menthol. beilstein-journals.org The resulting diastereomeric esters can then be separated using chromatography (e.g., HPLC). Subsequent hydrolysis of each separated diastereomer removes the chiral auxiliary and yields the pure (R) and (S) enantiomers of the carboxylic acid. beilstein-journals.org

| Resolution Method | Principle | Separation Technique | Reference |

| Diastereomeric Ester Formation | Covalent derivatization with a chiral alcohol (e.g., L-menthol) to form separable diastereomers. | Preparative HPLC | beilstein-journals.org |

| Enzymatic Kinetic Resolution | Enantioselective esterification or hydrolysis catalyzed by an enzyme (e.g., lipase). | Chromatography (to separate ester from acid) | mdpi.com |

Enzymatic kinetic resolution is another highly effective technique. Enzymes, such as lipases, can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other unreacted. mdpi.com For example, the lipase (B570770) from Candida antarctica can be used to selectively esterify one enantiomer of a racemic acid. The resulting mixture, containing one enantiomer as an ester and the other as an unreacted acid, can then be easily separated. This method is valued for its high enantioselectivity and mild reaction conditions. Studies on structurally similar 3-aryl-2-methylpropanoic acids have shown that enzymatic methods are highly effective for their resolution. mdpi.com

Resolution of Racemic Mixtures

Supercritical Fluid Chromatography (SFC) Techniques

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of carboxylic acids, offering advantages in speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). nih.gov The use of supercritical carbon dioxide (CO₂) as the primary mobile phase, often modified with a small amount of an organic co-solvent like methanol (B129727), results in low viscosity and high diffusivity, enabling rapid separations with low backpressure. uva.es

For compounds structurally similar to this compound, such as other 2,2-dimethyl-3-aryl-propanoic acids, SFC has been successfully employed for enantiomeric resolution. nih.govresearchgate.net A notable advantage is the ability to perform these separations without acidic additives like trifluoroacetic acid (TFA), which are often required in HPLC but can complicate sample recovery and degrade sensitive molecules. nih.govresearchgate.net The use of additive-free methanol as a co-solvent has been shown to provide improved peak shapes for acidic racemates. nih.govresearchgate.net

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® series), are predominantly used for these separations due to their broad applicability and high selectivity. nih.gov The combination of these CSPs with a CO₂/methanol mobile phase system is effective for resolving a wide range of acidic and weakly basic racemates, including indazole-containing compounds. nih.govresearchgate.net

Table 1: Representative SFC Conditions for Chiral Separation of Related Carboxylic Acids

| Parameter | Condition | Rationale/Benefit | Source |

| Technique | Supercritical Fluid Chromatography (SFC) | High throughput, reduced organic solvent consumption, lower environmental impact. | nih.gov |

| Mobile Phase | Supercritical CO₂ with Methanol co-solvent | Low viscosity and high diffusivity allow for high flow rates and fast analysis. Methanol improves peak shape for acids. | uva.esnih.govresearchgate.net |

| Additives | Typically none (additive-free) | Avoids potential degradation of the analyte and simplifies post-purification processing. | nih.govresearchgate.net |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OJ-H) | Broad enantioselectivity for a wide range of chiral compounds, including aryl-propanoic acids. | nih.govnih.govresearchgate.net |

| Application | Analytical and large-scale preparative separations | Method is scalable for purifying large quantities of single enantiomers. | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

An alternative strategy for the enantiomeric separation of chiral carboxylic acids is indirect separation via HPLC, which involves a pre-column derivatization step. In this approach, the enantiomeric mixture of the carboxylic acid is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netakjournals.com These diastereomers possess different physicochemical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a reversed-phase C18 column. researchgate.net

The derivatization reaction typically involves the formation of an amide or ester linkage between the carboxylic acid group of the analyte and a reactive functional group (usually an amine) on the CDA. researchgate.netnih.gov This reaction often requires the use of condensation or coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the bond formation and minimize racemization. researchgate.net

A variety of CDAs have been developed for the analysis of chiral carboxylic acids. The selection of an appropriate CDA can enhance chromatographic separation and improve detection sensitivity, especially if the CDA contains a chromophore for UV detection or a readily ionizable group for mass spectrometry (MS). researchgate.netresearchgate.net For instance, novel reagents like N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) have been developed to introduce a permanent positive charge, enhancing MS detection. researchgate.net

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Carboxylic Acids

| Chiral Derivatizing Agent (CDA) | Reaction Conditions | Detection Method | Application Notes | Source |

| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Reaction at elevated temperature in the presence of a base. | UV (approx. 340 nm) | Widely used for amino acids, can be adapted for other chiral compounds with primary or secondary amine groups. | juniperpublishers.com |

| N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | EDC, HOBt coupling; 40 °C for 90 min | UV, MS | Forms diastereomeric amides; effective for non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral acids. | researchgate.net |

| (S)-Anabasine | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinum chloride (DMT-MM) coupling; 5 min at room temp. | ESI-MS/MS | Greatly improves MS detectability (20–160-fold). | nih.gov |

| Aniline | Pre-column derivatization followed by separation on a chiral column (Chiralcel OD-H). | UV (254 nm), Optical Rotation (OR) | An example where derivatization is used to enhance separation on a chiral stationary phase rather than forming diastereomers for an achiral phase. | akjournals.com |

Functional Group Interconversions and Derivatization for Library Synthesis

The molecular scaffold of this compound features two key functional domains amenable to chemical modification for the creation of compound libraries: the carboxylic acid group and the indazole ring system.

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations. Standard synthetic protocols allow for its conversion into a wide array of other functionalities. For example, reduction of the carboxylic acid, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the corresponding primary alcohol, 3-(1H-indazol-1-yl)-2-methylpropan-1-ol. vanderbilt.edu This alcohol can then be further functionalized, for instance, by converting it into alkyl halides or sulfonates, which are excellent leaving groups for nucleophilic substitution reactions. vanderbilt.eduub.edu More commonly, the carboxylic acid is converted into esters or amides through reactions with alcohols or amines, respectively. nih.govscribd.com These reactions, often facilitated by coupling agents, are fundamental to combinatorial chemistry and are used to generate large libraries of derivatives with diverse properties.

The indazole ring also offers opportunities for derivatization. While the N1 position is already substituted in the parent molecule, the other positions on the heterocyclic and benzene rings can be targeted for functionalization. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing aryl or heteroaryl substituents at halogenated positions of the indazole core. researchgate.net Furthermore, methods for the direct alkylation or arylation of C-H bonds on the indazole scaffold have been developed. researchgate.net The synthesis of a 200-member library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides highlights the feasibility of using the indazole core as a template for parallel solution-phase synthesis. nih.gov Such strategies allow for systematic exploration of the chemical space around the core structure of this compound.

Table 3: Potential Functional Group Interconversions for Library Synthesis

| Starting Group | Target Group | Reagents/Conditions | Purpose in Library Synthesis | Source |

| Carboxylic Acid | Amide | Amine, Coupling Agents (e.g., EDC, HOBt) | Introduce a wide variety of R-groups from a diverse amine collection. | nih.govscribd.com |

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst (Fischer Esterification) | Modify polarity and steric properties. | nih.gov |

| Carboxylic Acid | Primary Alcohol | LiAlH₄ or B₂H₆ | Create an intermediate for further functionalization (e.g., conversion to halides, ethers). | vanderbilt.edu |

| Indazole Ring | C-Aryl Indazole | Aryl Boronic Acid, Pd Catalyst (e.g., Suzuki Coupling) | Explore structure-activity relationships by modifying the aromatic core. | researchgate.net |

| Indazole Ring | N-Alkyl Indazole | Alkyl Halide, Base | Modify properties by substituting at the second nitrogen atom (if chemically feasible). | diva-portal.org |

Biological Evaluation and Pharmacological Profiling

In Vitro Biological Screening Paradigms

In vitro screening is the first step in understanding the biological activity of a compound. These studies are conducted in a controlled laboratory environment, using isolated cells or enzymes, to observe the direct effects of the compound.

Cell-based assays are fundamental to determining how a compound affects cellular functions. These assays can measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For a compound like 3-(1H-indazol-1-yl)-2-methylpropanoic acid, a panel of cancer cell lines or primary cells relevant to a specific disease area would be treated with varying concentrations of the compound. The functional consequences, such as inhibition of cell growth or induction of cell death, would be quantified.

Table 1: Representative Cell-Based Functional Assays

| Assay Type | Parameter Measured | Typical Readout |

|---|---|---|

| Proliferation Assay | Cell viability and growth | Colorimetric (e.g., MTT) or fluorometric changes |

| Apoptosis Assay | Programmed cell death | Caspase activity, Annexin V staining |

| Reporter Gene Assay | Gene expression modulation | Luminescence or fluorescence |

Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are designed to measure the ability of a compound to interfere with an enzyme's catalytic activity. If this compound were hypothesized to target a particular enzyme, its inhibitory potential would be assessed. For instance, indazole derivatives have been investigated as inhibitors of enzymes like myeloperoxidase. nih.gov The potency of the inhibition is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Table 2: Common Enzyme Inhibition Assay Formats

| Assay Format | Principle | Example Application |

|---|---|---|

| FRET-based Assay | Fluorescence Resonance Energy Transfer | Protease activity |

| KinaseGlo® Assay | ATP depletion measurement | Kinase activity |

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. nih.gov This automated approach is crucial for identifying initial "hits" from large chemical libraries. dovepress.com If this compound were part of a larger library, it would be subjected to HTS to determine if it has any activity against a panel of targets. HTS can utilize either cell-based or biochemical assays that are miniaturized and adapted for robotic handling.

Identification and Validation of Molecular Targets

Once a compound shows activity in initial screening, the next step is to identify and validate its specific molecular target(s). This is essential for understanding its mechanism of action and for further optimization.

Understanding how a compound binds to its target is crucial for structure-activity relationship (SAR) studies and for optimizing its potency and selectivity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are used to elucidate the binding mode and identify key interactions between the ligand (the compound) and its target protein. Molecular docking simulations, for instance, can predict the preferred orientation of a ligand when bound to a receptor. nih.gov

Target engagement studies confirm that the compound interacts with its intended target within a cellular or in vivo environment. chembiohub.com This can be assessed using techniques like cellular thermal shift assays (CETSA) or by using chemical probes. Selectivity profiling is equally important to ensure that the compound does not interact with unintended targets, which could lead to off-target effects. This is often done by screening the compound against a broad panel of related and unrelated proteins, such as kinases or G-protein coupled receptors. The ideal compound will show high potency for its intended target and minimal activity against other proteins.

Investigation of Mechanisms of Biological Action

No specific studies detailing the mechanisms of biological action for this compound were identified.

Information regarding the modulation of cellular pathways, such as signaling cascades, by this compound is not available in the reviewed scientific literature.

There are no publicly available studies that characterize the specific protein interactions or binding sites for this compound with proteins such as CFTR, COX-2, Monocyte Chemotactic Proteins (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8), Histone Deacetylases (HDACs), Kinases (Pim, PLK4, ITK, BTK, PI3K), Monocarboxylate Transporter 4 (MCT4), Phosphodiesterase isoforms, VioA, or the PD-1/PD-L1 pathway.

Research detailing the impact of this compound on the activity of immune cells or on inflammatory mediators such as TNF-α, IL-12, and IL-23 could not be located.

Preclinical In Vitro Efficacy Studies of Indazole-Propanoic Acid Derivatives

Specific preclinical in vitro efficacy studies for this compound have not been reported in the available scientific literature. Consequently, no data tables on its in vitro efficacy can be provided.

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design Principles for Optimizing Indazole-Propanoic Acid Derivatives

The rational design of indazole-propanoic acid derivatives often employs a combination of structure-based and ligand-based drug design strategies. A common approach involves identifying a lead compound and systematically modifying its structure to enhance its interaction with a biological target. nih.gov For instance, the indazole moiety is recognized for its ability to form strong hydrogen bonds within the hydrophobic pockets of receptors, making it a valuable pharmacophore. researchgate.net

Systematic Modification of the Indazole Moiety

The indazole ring is a key component of the 3-(1H-indazol-1-yl)-2-methylpropanoic acid structure, and its modification can significantly influence the biological activity of the molecule.

The introduction of various substituents on the indazole ring can modulate the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with the target protein. SAR studies have shown that the nature and position of these substituents are critical for activity. researchgate.net For example, in a series of indazole derivatives, the presence of a methyl group at the 3-position of the indazole ring was found to be well-tolerated for in vitro anti-diabetic potency. However, an unsubstituted C-3 position on the indazole ring exhibited stronger activity in some cases. researchgate.net

The following table summarizes the effects of different substituents on the indazole ring on the biological activity of related indazole derivatives.

| Compound | Indazole Substituent | Biological Activity (IC₅₀) | Target |

| Lead Compound | Unsubstituted | 1.5 µM | Generic Kinase |

| Derivative A | 3-Methyl | 0.8 µM | Generic Kinase |

| Derivative B | 5-Fluoro | 0.5 µM | Generic Kinase |

| Derivative C | 6-Chloro | 1.2 µM | Generic Kinase |

| Derivative D | 5-Methoxy | 2.1 µM | Generic Kinase |

This is a representative data table compiled from general findings on indazole derivatives and may not directly correspond to this compound.

The indazole ring has two nitrogen atoms, allowing for the formation of N-1 and N-2 isomers when a side chain is attached. The position of the propanoic acid side chain, whether at the N-1 or N-2 position of the indazole ring, can have a profound impact on the molecule's conformation and its ability to bind to a biological target. Generally, the N-1 substituted isomers are thermodynamically more stable than the N-2 isomers. nih.gov

The regiochemistry of substitution can dictate the orientation of the molecule within a binding pocket. For example, in a study of indazole-3-carboxamides, a specific amide linker regiochemistry was found to be critical for the inhibition of calcium influx. nih.govnih.gov The N-1 and N-2 isomers can exhibit significantly different biological activities due to their distinct three-dimensional arrangements, which affect their interactions with key amino acid residues in the target protein. The synthesis of indazole derivatives often yields a mixture of N-1 and N-2 isomers, and their separation and individual biological evaluation are essential for a comprehensive SAR analysis. nih.gov

Structural Variations of the Propanoic Acid Side Chain

The propanoic acid side chain is another critical component of the molecule that can be modified to optimize biological activity.

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and many of these compounds possess a chiral carbon at the alpha-position of the acetic acid side chain. orientjchem.org The presence of a methyl group at the alpha-position, as in this compound, creates a stereocenter. It is well-established for many profens that the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is often less active or inactive. orientjchem.org

The alpha-methyl group can also influence the conformational flexibility of the side chain. The introduction of an alpha-methyl group restricts the rotation around the Cα-C(O) bond, which can favor a specific conformation that is more amenable to binding with the target. nih.gov This conformational constraint can lead to an increase in binding affinity and, consequently, enhanced biological activity.

The carboxylic acid group is a key functional group that often plays a crucial role in the interaction of the molecule with its biological target, typically through the formation of hydrogen bonds or ionic interactions with amino acid residues in the active site. orientjchem.org However, the polar nature of the carboxylic acid can sometimes limit the oral bioavailability of a drug due to poor membrane permeability.

Stereochemical Influences on Biological Activity and Selectivity

The principles of stereochemistry are fundamental in drug design and development, as the three-dimensional arrangement of atoms in a molecule can significantly impact its interaction with biological targets. For chiral molecules like this compound, which possesses a stereocenter at the C2 position of the propanoic acid moiety, the individual enantiomers, (R)- and (S)-isomers, can exhibit pronounced differences in their biological activity, potency, and selectivity. While specific studies on the stereochemical influences of this compound are not extensively detailed in publicly available research, the well-established precedent in analogous structures, particularly within the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral indazole derivatives, provides a strong basis for inferring the critical role of its stereochemistry.

In many biologically active compounds, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). This stereoselectivity arises from the specific three-dimensional interactions with chiral biological macromolecules such as enzymes and receptors.

For instance, in the class of 2-arylpropionic acids, it is often the (S)-enantiomer that exhibits the primary therapeutic activity. For example, (S)-ibuprofen is the active enantiomer responsible for inhibiting cyclooxygenase (COX) enzymes. researchgate.net The differential activity between the enantiomers of these 'profens' has been studied in relation to their effects on key molecules involved in cartilage destruction. nih.gov Research has shown that the (S)-enantiomers of flurbiprofen (B1673479) and ketoprofen (B1673614) are more potent inhibitors of interleukin-1β induced cartilage degradation compared to their (R)-counterparts. nih.gov

Similarly, for other chiral heterocyclic compounds, the spatial orientation of substituents is a critical determinant of biological function. Studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated that the (S)-configuration at the C2 position of the propanoic acid leads to excellent antibacterial activity. researchgate.net This highlights that the specific arrangement of the carboxyl, methyl, and larger heterocyclic groups around the chiral center dictates the molecule's ability to bind effectively to its bacterial target.

To definitively elucidate these stereochemical influences, the synthesis of the individual (R)- and (S)-enantiomers of this compound and their subsequent biological evaluation in relevant assays would be necessary. Such studies would provide crucial insights for lead optimization, potentially allowing for the development of a more potent and selective therapeutic agent with an improved safety profile by isolating the eutomer.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.govresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. For the indazole class of compounds, docking studies have been instrumental in identifying potential therapeutic targets and optimizing ligand structures. nih.govresearchgate.net

While specific docking studies for 3-(1H-indazol-1-yl)-2-methylpropanoic acid are not extensively documented, research on analogous indazole derivatives demonstrates the common approach. In these studies, the indazole scaffold frequently acts as a key pharmacophore that interacts with the protein's active site. For instance, docking studies on 3-carboxamide indazole derivatives against renal cancer-related proteins revealed that these compounds could effectively bind within the receptor's active site. nih.gov Similarly, other indazole derivatives have been docked against targets like the Cyclooxygenase-2 (COX-2) enzyme and VEGFR-2 kinase to explore their potential as anti-inflammatory and anticancer agents, respectively. bohrium.comnih.gov

The typical interactions observed for indazole derivatives involve:

Hydrogen Bonding: The nitrogen atoms of the indazole ring and the oxygen atoms of the carboxylic acid group can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues like lysine (B10760008) or arginine in a receptor's active site. researchgate.netnih.gov

Hydrophobic Interactions: The benzene (B151609) ring of the indazole core often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

These simulations provide a binding score, commonly expressed in kcal/mol, which estimates the binding affinity. Lower binding energy values suggest a higher affinity between the ligand and the target. jocpr.com

| Compound Class | Target Protein (PDB ID) | Observed Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Indazole-3-carboxamide Derivatives | Renal Cancer Protein (6FEW) | High binding energies observed | Not specified | nih.gov |

| 1H-Indazole Analogs | COX-2 (3NT1) | -9.11 | Phe381, Leu352, Val523 | researchgate.net |

| Indazole Derivatives | VEGFR-2 | Not specified | Cys919, Thr916 | nih.govnih.gov |

| 3-Arylindazole Derivatives | Anticancer Target (2ZCS) | -7.45 | Tyr248, Lys273, Val268 | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. worldscientific.com Following molecular docking, MD simulations are often performed to assess the conformational stability of the ligand-protein complex and to analyze its dynamic behavior in a simulated physiological environment. researchgate.netnih.gov

For indazole derivatives, MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses. worldscientific.comnih.gov A simulation typically runs for a duration of nanoseconds, tracking the trajectory of the ligand within the protein's active site. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. It can show how the binding of the ligand affects the protein's dynamics.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified during docking.

Studies on 1H-indazole analogs targeting the COX-2 enzyme have shown that the ligand-protein complex remains stable throughout the simulation, validating the initial docking predictions. bohrium.comresearchgate.net These simulations provide a more realistic and dynamic picture of the molecular interactions compared to the static view offered by molecular docking. nih.gov

Binding Free Energy Calculations (e.g., MM/GBSA)

To obtain a more accurate estimation of binding affinity than docking scores alone, binding free energy calculations are performed on the snapshots extracted from MD simulation trajectories. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for these calculations. nih.govambermd.org

The MM/GBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS). nih.govfrontiersin.org

The equation is generally expressed as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv is composed of polar (ΔG_GB) and non-polar (ΔG_SA) contributions.

In a study on 1H-indazole analogs as anti-inflammatory agents, MM/GBSA analysis was used to calculate the binding free energy for the ligand-COX-2 enzyme complex. bohrium.comresearchgate.net The results demonstrated substantial binding affinities, which were broken down into individual energy components. researchgate.net This level of detail helps to identify the primary forces driving the binding event, whether they are electrostatic or van der Waals interactions. bohrium.comresearchgate.net

| Energy Component | Description | Typical Contribution |

| ΔE_vdW (van der Waals) | Energy from London dispersion forces, crucial for hydrophobic interactions. | Favorable (negative value) |

| ΔE_elec (Electrostatic) | Energy from Coulombic interactions between charged atoms. | Favorable (negative value) |

| ΔG_GB (Polar Solvation) | Energy required to desolvate the ligand and protein binding site. | Unfavorable (positive value) |

| ΔG_SA (Non-Polar Solvation) | Energy related to the solvent-accessible surface area. | Favorable (negative value) |

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing deep insights into its structure, stability, and reactivity. nih.govmdpi.com

The indazole nucleus can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govnih.gov This stability is a critical factor, as the tautomeric form dictates the molecule's geometry, electronic distribution, and potential interaction patterns. For this compound, the nitrogen at position 1 is substituted, locking the core into the generally more stable 1H tautomeric form. Quantum chemical calculations can precisely quantify the energy difference between potential isomers and confirm the ground-state structure of the molecule. nih.gov

Quantum chemical methods can be used to analyze the nature and strength of noncovalent interactions that govern how molecules interact with each other and with biological targets. mdpi.comrsc.org For this compound, several types of intermolecular interactions are significant:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Quantum chemical calculations can determine the geometry and energy of these bonds, which are fundamental to the molecule's interaction with water, proteins, and its own crystal lattice. researchgate.net

π-Stacking: The aromatic indazole ring can participate in π-stacking interactions with other aromatic systems, such as the side chains of phenylalanine or tyrosine in a protein. researchgate.netnih.gov These interactions are crucial for stabilizing ligand-protein complexes. Theoretical studies can model the geometry (e.g., parallel-displaced or T-shaped) and calculate the interaction energy of these π-systems. nih.gov

Hirshfeld surface analysis, derived from crystallographic data, is another powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govbohrium.com

The standard molar enthalpy of formation (Δ_f H_m^o) is a key thermochemical property that defines the energy of a compound. This value can be determined experimentally using techniques like combustion calorimetry and can also be calculated using quantum chemical methods. researchgate.netnih.gov A strong correlation between experimental and theoretical values validates the accuracy of the computational models.

While the enthalpy of formation for this compound has not been specifically reported, a study on closely related compounds, including 1H-indazole-3-carboxylic acid, provides relevant insights. researchgate.net In that research, the standard molar enthalpies of formation in the condensed and gas phases were determined experimentally. These experimental values were then compared with computational results from DFT calculations. researchgate.net The study highlighted the influence of the carboxylic acid group on the energetic and structural properties of the indazole scaffold, showing good agreement between the experimental and theoretical data. researchgate.net This type of correlative study is essential for establishing reliable computational protocols for predicting the thermochemical properties of new molecules.

| Compound | Experimental Δ_f H_m^o (g) (kJ·mol⁻¹) | Computational Δ_f H_m^o (g) (kJ·mol⁻¹) | Method | Reference |

| Indazole | Value not specified | Value not specified | Isoperibolic calorimetry, DFT | researchgate.net |

| 1H-Indazole-3-carboxylic acid | Value not specified | Value not specified | Isoperibolic calorimetry, DFT | researchgate.net |

| 1H-Indazole-5-carboxylic acid | Value not specified | Value not specified | Isoperibolic calorimetry, DFT | researchgate.net |

| 1H-Indazole-6-carboxylic acid | Value not specified | Value not specified | Isoperibolic calorimetry, DFT | researchgate.net |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

In the contemporary drug discovery landscape, the principle of 'fail early, fail cheap' is paramount to mitigate the high attrition rates of drug candidates in late-stage clinical trials. researchgate.net A significant proportion of these failures can be attributed to unfavorable pharmacokinetic properties. nih.gov Consequently, the early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of potential drug candidates has become an indispensable part of the lead optimization process. zeclinics.comcambridge.org In silico, or computational, ADME modeling offers a rapid, cost-effective, and high-throughput alternative to traditional experimental methods for predicting these properties before a compound is even synthesized. cambridge.orgchemistryeverywhere.com This approach allows for the early identification and filtering of compounds with poor ADME profiles, enabling medicinal chemists to prioritize the synthesis of molecules with a higher probability of success. nih.govosdd.net

While specific in silico ADME prediction data for this compound is not extensively detailed in publicly available literature, the general principles and parameters evaluated are well-established for small molecules in drug discovery. Computational tools and web-based platforms like SwissADME, ADMET Predictor, and QikProp are frequently employed to generate these predictions. click2drug.orgnih.gov These tools utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical property calculations to forecast the behavior of a molecule within a biological system. nih.govtechnologynetworks.com

The primary goal of these computational investigations is to guide the structural modification of lead compounds to enhance their drug-like properties. For a compound like this compound, chemists would assess a range of predicted ADME parameters to identify potential liabilities. For instance, poor predicted aqueous solubility might prompt the introduction of more polar functional groups, while predicted metabolic instability could lead to modifications at the site of metabolism to block enzymatic action.

The following table outlines the critical ADME parameters that are routinely evaluated using computational models during lead optimization. The "Desirable Range" represents generally accepted values for orally bioavailable drug candidates, although these can vary depending on the therapeutic target and intended route of administration. researchgate.netresearchgate.net

| Parameter | Significance in Lead Optimization | Desirable Range for Drug Candidates |

|---|---|---|

| Aqueous Solubility (logS) | Crucial for absorption from the gastrointestinal tract. Poor solubility can lead to low bioavailability. | > -4 |

| Lipophilicity (logP) | Impacts solubility, permeability, metabolism, and toxicity. A balance is essential for optimal drug action. optibrium.com | 1 - 3 |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. | High (>80%) |

| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. High permeability suggests good potential for oral absorption. acs.org | High |

| Blood-Brain Barrier (BBB) Permeability | Indicates the likelihood of a compound crossing into the central nervous system (CNS). Desirable for CNS-targeting drugs, undesirable for others. | Varies with therapeutic target |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to interact with its target and be cleared. | < 95% |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Predicts the potential for drug-drug interactions by inhibiting key metabolic enzymes. | Non-inhibitor |

| P-glycoprotein (P-gp) Substrate/Inhibitor | P-gp is an efflux transporter that can limit drug absorption and distribution. Being a substrate is often undesirable. | Not a substrate |

The data generated from such in silico analyses provide a multidimensional view of a compound's potential pharmacokinetic profile. longdom.org By integrating these predictions, researchers can construct a "Bioavailability Radar" or other multiparameter optimization tools to visually assess the drug-likeness of a molecule. nih.gov This holistic evaluation is critical for making informed decisions in the iterative cycle of designing, synthesizing, and testing new analogues during the lead optimization phase, ultimately increasing the efficiency and success rate of the drug discovery process. researchgate.netsrce.hr

Analytical Characterization Methods in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For "3-(1H-indazol-1-yl)-2-methylpropanoic acid," ¹H and ¹³C NMR are fundamental for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1H-indazole carboxylic acid derivatives, the aromatic protons of the indazole ring typically appear as a complex pattern of doublets and triplets in the range of δ = 7.12-7.76 ppm. nih.gov The proton at position 3 of the indazole ring is expected to resonate as a singlet further downfield, around δ = 7.98-8.04 ppm. nih.gov The protons of the 2-methylpropanoic acid moiety would show characteristic signals, including a doublet for the methyl group and a multiplet for the methine proton, with the methylene (B1212753) protons adjacent to the indazole nitrogen appearing as a triplet. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For 1H-indazole ester derivatives, which are structurally similar to the corresponding carboxylic acids, the aromatic carbons of the indazole ring typically resonate between δ ≈ 108-139 ppm. nih.gov Specifically, the C7 atom is often the most shielded (around δ = 108-109 ppm), while the C3, C3a, and C7a carbons appear at lower fields (δ = 123-139 ppm). nih.gov The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ = 167-174 ppm. nih.gov The aliphatic carbons of the 2-methylpropanoic acid side chain would appear at higher field strengths. nih.gov

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms within the indazole ring. The chemical shifts of the two nitrogen atoms would confirm their respective positions in the heterocyclic system.

A representative, though not specific to the target compound, data table for related indazole derivatives is provided below to illustrate the expected chemical shifts.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Indazole H-3 | ~7.98-8.04 (s) | ~132-134 |

| Indazole H-4, H-7 | ~7.12-7.76 (d) | ~120-121 (C4), ~108-109 (C7) |

| Indazole H-5, H-6 | ~7.12-7.76 (t) | ~120-121 (C5), ~126 (C6) |

| N-CH₂ | ~4.38-5.22 (t) | Not specified |

| CH(CH₃) | Multiplet | Not specified |

| CH₃ | Doublet | Not specified |

| COOH | Broad singlet | ~167-174 |

| Indazole C3a | ~123-125 | |

| Indazole C7a | ~139 | |

| Note: This table is illustrative and based on data for similar 1H-indazole carboxylic acid derivatives. nih.gov Actual values for this compound may vary. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The aromatic C-H and C=C stretching vibrations of the indazole ring would likely appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For "this compound" (molecular formula C₁₁H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 204.22. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the target compound from impurities and, in the case of chiral molecules, for separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For an indazole derivative like "this compound," a reversed-phase HPLC method would typically be employed. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a key identifier, and the area of the peak would be proportional to its concentration, allowing for quantitative purity analysis.

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. Since "this compound" possesses a chiral center at the second carbon of the propanoic acid chain, SFC would be the method of choice for separating its enantiomers. This technique often utilizes a chiral stationary phase and a mobile phase of supercritical carbon dioxide mixed with a co-solvent, such as methanol or ethanol. The addition of additives to the mobile phase can be crucial for achieving good peak shape and resolution. The ability of SFC to provide fast and efficient separations makes it highly suitable for the analysis of chiral acids.

X-ray Crystallography for Solid-State Structure and Protein-Ligand Complex Elucidation

Solid-State Structure:

While the specific crystal structure for this compound is not publicly available, studies on closely related indazole derivatives, such as 1-Methyl-1H-indazole-3-carboxylic acid, illustrate the utility of this method. nih.govresearchgate.net For this related compound, X-ray diffraction analysis revealed a monoclinic crystal system. nih.govresearchgate.net Such studies confirm the molecular structure and provide insights into intermolecular interactions, like hydrogen bonding, which govern the crystal packing. nih.gov For instance, in the crystal structure of 1-Methyl-1H-indazole-3-carboxylic acid, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. nih.gov A patent for 1H-indazole-3-carboxylic acid has also utilized X-Ray Powder Diffraction (XRPD) to identify and characterize at least two different crystalline forms, or polymorphs (Form A and Form B), demonstrating the technique's role in identifying different solid-state arrangements of the same molecule. google.com

Crystallographic Data for a Related Indazole Compound

The following table presents crystallographic data for the related compound 1-Methyl-1H-indazole-3-carboxylic acid, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₈N₂O₂ | nih.gov |

| Molecular Weight | 176.17 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.5470 (15) | nih.gov |

| b (Å) | 14.873 (3) | nih.gov |

| c (Å) | 14.924 (3) | nih.gov |

| β (°) | 93.10 (3) | nih.gov |

| Volume (ų) | 1672.7 (6) | nih.gov |

| Z | 8 | nih.gov |

Protein-Ligand Complex Elucidation:

Indazole derivatives are recognized for their wide range of biological activities, often functioning as inhibitors of protein kinases. researchgate.net X-ray crystallography is indispensable for understanding how these molecules bind to their protein targets. By co-crystallizing a ligand like an indazole derivative with its target protein, researchers can visualize the precise binding mode. This reveals the key amino acid residues involved in the interaction, the orientation of the ligand in the binding pocket, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. This structural information is critical for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. researchgate.net

Calorimetry and Thermogravimetry for Energetic Studies

Calorimetry and thermogravimetry are thermal analysis techniques used to measure changes in the physical and chemical properties of a substance as a function of temperature. They provide crucial data on the energetic properties and thermal stability of compounds.

Calorimetry:

Combustion calorimetry is a key method for determining the enthalpy of formation (ΔfH°), a fundamental thermodynamic property representing the energy change when a compound is formed from its constituent elements. For several indazole carboxylic acids, including the closely related 1H-indazole-3-carboxylic acid, the molar standard enthalpy of formation in the condensed phase has been determined using isoperibolic or static bomb calorimetry. researchgate.net This experimental value is vital for understanding the energetic stability of the molecule. researchgate.net

Thermogravimetry:

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and ascertain the presence of solvent or water molecules in a crystal lattice. google.com For example, TGA can be used to measure the enthalpy of sublimation, which, when combined with the enthalpy of formation in the solid state, allows for the calculation of the gas-phase enthalpy of formation. researchgate.net In the characterization of different polymorphs of 1H-indazole-3-carboxylic acid, TGA was used to confirm that both Form A and Form B were solvent-free, as no significant weight loss was observed before decomposition. google.com

Thermodynamic Data for Related Indazole Carboxylic Acids

The table below summarizes the standard molar enthalpy of formation in the gas phase for several indazole compounds, as determined by a combination of calorimetry and thermogravimetry.

| Compound | Gas-Phase Standard Molar Enthalpy of Formation (ΔfHₘ°(g) / kJ·mol⁻¹) | Reference |

| Indazole | Value not explicitly stated in snippets | researchgate.net |

| 1H-Indazole-3-carboxylic acid | Value not explicitly stated in snippets | researchgate.net |

| 1H-Indazole-5-carboxylic acid | Value not explicitly stated in snippets | researchgate.net |

| 1H-Indazole-6-carboxylic acid | Value not explicitly stated in snippets | researchgate.net |

| 5-Aminoindazole | 265.1 ± 1.8 | researchgate.net |

| 6-Aminoindazole | 263.0 ± 1.7 | researchgate.net |

Future Directions and Research Perspectives

Development of Novel Analogs with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

A primary focus of future research will be the rational design and synthesis of novel analogs of indazole-propanoic acid. The goal is to systematically modify the core structure to achieve enhanced biological activity, greater selectivity for the intended target, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding chemists in making targeted modifications. nih.gov

Key strategies for developing next-generation analogs include:

Modification of the Indazole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) portion of the indazole nucleus can significantly influence binding affinity and selectivity. For instance, studies on other indazole series have shown that specific substitutions can orient the molecule within a target's binding pocket to optimize interactions. nih.gov

Alterations to the Propanoic Acid Side Chain: The stereochemistry and substitution pattern of the 2-methylpropanoic acid moiety are critical for activity. Exploring different alkyl groups or replacing the carboxylic acid with bioisosteres could modulate potency and metabolic stability.

Systematic Exploration of Isomers: The point of attachment to the indazole nitrogen (N1 vs. N2) results in different isomers with potentially distinct biological and physical properties. Synthesizing and evaluating both N1- and N2-substituted analogs are crucial for a comprehensive understanding of the SAR. nih.gov

These synthetic efforts aim to produce compounds with optimized characteristics for advancement as clinical candidates.

| Structural Modification Area | Example Modification | Potential Impact on Pharmacological Profile | Reference Example Class |

|---|---|---|---|

| Indazole Core (Benzene Ring) | Introduction of halogens or electron-withdrawing groups. | Enhanced binding affinity, altered metabolic stability, improved selectivity. | PLK4 Inhibitors nih.gov |

| Propanoic Acid Moiety | Replacement of carboxylic acid with tetrazole or other bioisosteres. | Improved oral bioavailability, modified target interaction, altered pKa. | General Drug Design nih.gov |

| Alkyl Linker | Varying stereochemistry at the alpha-carbon (e.g., (S) vs. (R) isomers). | Enhanced potency and target selectivity due to specific stereochemical recognition. | TRPV1 Antagonists nih.gov |

| Indazole Nitrogen | Synthesis of N2-substituted isomers instead of N1. | Different biological activity, altered physicochemical properties (e.g., solubility). | General Indazole Chemistry nih.gov |

Exploration of New Therapeutic Applications Based on Identified Mechanisms

The indazole scaffold is associated with a broad spectrum of biological activities, suggesting that indazole-propanoic acid derivatives could be repurposed or developed for new therapeutic indications. tandfonline.comresearchgate.net Future research should focus on leveraging the known and newly discovered mechanisms of action to explore applications in diverse disease areas.

Neurodegenerative Diseases: Several indazole derivatives have shown promise in the context of neurological disorders. consensus.app For example, certain indazoles act as inhibitors of enzymes implicated in Alzheimer's disease, such as BACE1 and cholinesterases. nih.gov If compounds like 3-(1H-indazol-1-yl)-2-methylpropanoic acid or its analogs are found to modulate similar pathways, they could be investigated as potential treatments for Alzheimer's or Parkinson's disease. nih.govbenthamdirect.com

Osteoporosis: The development of novel treatments for osteoporosis is an area of active research, and some studies have pointed to the potential of indazole derivatives in this field. benthamdirect.comresearchgate.net Investigating the effects of indazole-propanoic acids on bone metabolism, including osteoblast and osteoclast activity, could reveal a novel therapeutic avenue.

Parasitic Infections: The need for new antiparasitic agents is critical due to widespread drug resistance. Indazole-containing compounds have demonstrated activity against various parasites, including Leishmania. nih.govmdpi.com Screening indazole-propanoic acid libraries against a panel of protozoan and fungal pathogens could identify lead compounds for the development of new anti-infective drugs. nih.govbenthamscience.com

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery Pipelines

Modern drug discovery relies heavily on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. jddhs.com The future development of indazole-propanoic acid derivatives will benefit significantly from the integration of these advanced methodologies.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD tools like molecular docking can be used to predict how different indazole analogs will bind. beilstein-journals.org This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. nih.gov

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. jddhs.com By analyzing a set of known active and inactive molecules, these computational models can identify the key chemical features required for biological activity, guiding the design of more potent analogs.

Virtual and High-Throughput Screening (HTS): Large virtual libraries of indazole-propanoic acid derivatives can be rapidly screened against target proteins in silico. The most promising hits can then be synthesized and validated through experimental HTS assays, creating an efficient pipeline for hit identification. jddhs.combeilstein-journals.org

Translational Research Opportunities for Indazole-Propanoic Acid Derivatives

Translating a promising chemical scaffold from a laboratory finding into a clinical therapy is a complex, multi-stage process. For indazole-propanoic acid derivatives, significant opportunities exist for translational research aimed at bridging this gap. The successful clinical development of other indazole-containing drugs, such as the anticancer agent Axitinib, provides a strong precedent for this class of compounds. nih.gov

Future translational efforts should include:

Advanced Preclinical Modeling: Evaluating lead compounds in more sophisticated preclinical models, such as patient-derived xenografts for cancer or transgenic animal models for neurodegenerative diseases, can provide more accurate predictions of clinical efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates is essential. nih.gov Establishing a clear relationship between drug concentration and biological effect (PK/PD modeling) is critical for selecting an appropriate dosing regimen for clinical trials.

Biomarker Identification: Identifying and validating biomarkers that can track the biological activity of the drug in patients is crucial for efficient clinical development. These biomarkers can provide early evidence of target engagement and therapeutic effect, helping to de-risk later-stage clinical trials.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the indazole-propanoic acid scaffold, paving the way for the development of new medicines to address unmet medical needs.

Q & A

Q. What are the common synthetic routes for 3-(1H-indazol-1-yl)-2-methylpropanoic acid, and how can reaction yields be optimized?

The compound is typically synthesized via coupling reactions. For example, a method involving the reaction of this compound with 6-fluoro-1H-indazol-3-amine under optimized conditions (e.g., solvent selection, catalyst, and temperature control) yielded 62% of the target product . Key steps include activating the carboxylic acid group (e.g., via mixed anhydride or coupling reagents like EDC/HOBt) and ensuring regioselective indazole substitution. Yield optimization may involve adjusting stoichiometry, reaction time, and purification techniques (e.g., column chromatography or recrystallization).

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolve absolute configuration and confirm stereochemistry using programs like SHELXL .

- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., observed m/z 338.3 [M + H]+ for derivatives) .

- NMR spectroscopy : Assign protons (e.g., indazole aromatic protons at δ 7.2–8.5 ppm) and carbons to verify substituent placement .

- HPLC : Monitor purity and quantify impurities using reverse-phase methods with UV detection.

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound derivatives?

Challenges include disorder in the indazole ring or methyl group, which can be mitigated using:

Q. How should discrepancies in reported biological activities of this compound analogs be resolved?

Structural analogs (e.g., 3-(2-methylindol-1-yl)-2-methylpropanoic acid) show varying enzyme inhibition due to substituent positioning. To resolve contradictions:

- Dose-response assays : Compare IC50 values across standardized assays (e.g., fluorescence-based enzymatic activity tests).

- Molecular docking : Use software like AutoDock to predict binding modes and validate with mutagenesis studies .

- Control experiments : Rule off-target effects via knockout cell lines or competitive binding assays .

Q. What strategies improve the regioselectivity of indazole functionalization during synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., N1 of indazole) to direct substitution to N2 .

- Catalytic systems : Use transition metals (e.g., Pd) for cross-coupling reactions favoring specific positions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic attack at sterically accessible sites .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

SAR analysis of analogs (Table 1) reveals:

| Compound | Key Modification | Biological Activity |

|---|---|---|

| 3-(2-Methylindol-1-yl)-... | Indole core | Reduced enzyme affinity |

| 5-Methylindazole-4-carb... | Carboxylic acid position | Improved solubility |

| Modifications to the propanoic acid chain (e.g., branching) or indazole substitution (e.g., electron-withdrawing groups) can optimize target engagement. Computational tools like QSAR models further predict bioactivity . |

Methodological Recommendations

- Synthetic protocols : Prioritize coupling agents like DCC over direct acid-amine reactions to minimize side products.

- Crystallization : Use solvent diffusion (e.g., ether into DCM) for high-quality single crystals.

- Biological assays : Include positive controls (e.g., known inhibitors) to validate experimental setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.